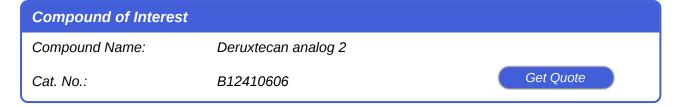


Comparative stability analysis of "Deruxtecan analog 2" and other linkers

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A Comparative Stability Analysis of Deruxtecan's Linker and Other ADC Linkers

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload release within the target tumor cells. This guide provides a comparative analysis of the stability of the tetrapeptide-based linker found in Deruxtecan and its analogs against other commonly used linkers in ADC development.

Comparative Linker Stability Data

The following table summarizes the plasma stability of various ADC linkers. Direct comparison of absolute stability values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used. However, the data provides a strong indication of the relative stability of these linker technologies.



Linker Type	Example Linker Chemistry	Payload Release Mechanism	Plasma Stability (% Payload Release)	Reference
Tetrapeptide (Deruxtecan)	Gly-Gly-Phe-Gly (GGFG)	Enzymatic (Cathepsins)	~2.1% in human plasma after 21 days	[1]
Val-Cit	Valine-Citrulline	Enzymatic (Cathepsins)	Variable, can be susceptible to premature cleavage	[2]
Hydrazone	pH-sensitive bond	Acid Hydrolysis (low pH)	pH-dependent, stable at physiological pH but can show instability	[3]
Disulfide	Thiol-disulfide exchange	Reduction (Glutathione)	Generally stable, but can be susceptible to reduction in circulation	[4]
Non-cleavable	e.g., Thioether (SMCC)	Antibody degradation	High plasma stability, relies on lysosomal degradation of the antibody	[4]

Deruxtecan's GGFG linker demonstrates exceptional plasma stability, with minimal payload release over an extended period. This high stability in circulation is a key attribute that contributes to the favorable safety and efficacy profile of ADCs utilizing this technology.

Experimental Protocols



The stability of ADC linkers is assessed through a series of rigorous in vitro and in vivo experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.

Methodology:

- The ADC is incubated at a specified concentration (e.g., 100 μg/mL) in plasma (human, mouse, rat, etc.) at 37°C.
- Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
- The samples are processed to separate the ADC from plasma proteins, often using affinity chromatography (e.g., Protein A/G).
- The amount of intact ADC, total antibody, and released payload in each sample is quantified using analytical techniques such as:
 - Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) and identify metabolites.
 - Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody.
- The rate of payload release is calculated over time to determine the linker's stability.

In Vivo Stability Assessment

Objective: To evaluate the pharmacokinetic profile and linker stability of an ADC in a relevant animal model.

Methodology:

 A single intravenous dose of the ADC is administered to an appropriate animal species (e.g., mice, rats, cynomolgus monkeys).

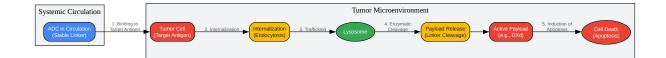


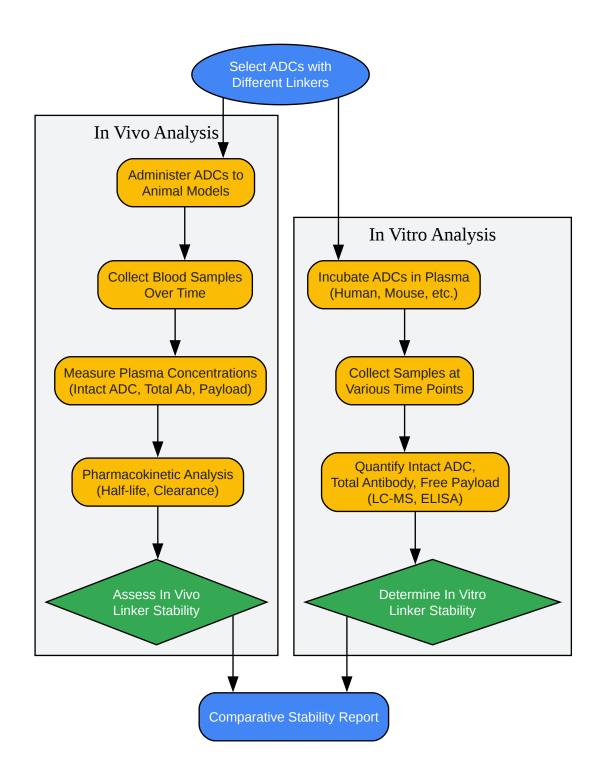
- Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
- Plasma is isolated from the blood samples.
- The concentrations of the intact ADC, total antibody, and free payload are measured using validated analytical methods (LC-MS, ELISA).
- Pharmacokinetic parameters, such as half-life and clearance, are calculated for each component to assess the in vivo stability of the linker.

Visualizing ADC Mechanisms and Workflows Mechanism of Action of a Deruxtecan-based ADC

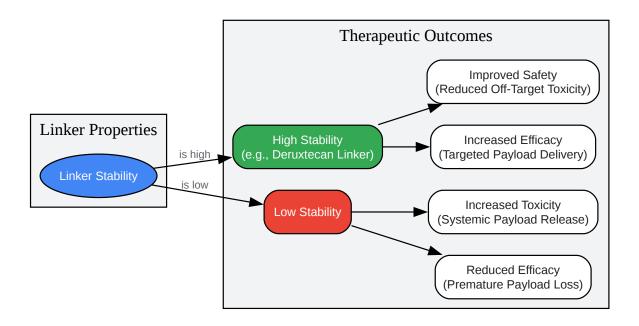
The following diagram illustrates the mechanism of action of an ADC like Trastuzumab Deruxtecan (T-DXd), which utilizes a cleavable tetrapeptide linker.











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